Lipoamido-PEG2-alcohol
Overview
Description
Lipoamido-PEG2-alcohol is a compound that features a lipoamide moiety and a reactive alcohol group. It is a polyethylene glycol (PEG) derivative, which enhances its solubility in aqueous media. The compound is often used as a linker in various biochemical applications due to its hydrophilic properties and ability to undergo further derivatization .
Mechanism of Action
Target of Action
Lipoamido-PEG2-alcohol is primarily used as a linker for bio-conjugation . The compound contains a lipoamide moiety and a reactive alcohol group . The lipoamide group provides unique properties, making it a versatile tool for drug delivery and surface modification applications .
Mode of Action
The alcohol group in this compound can react to further derivatize the compound . This allows for covalent attachment to other molecules, leading to the formation of disulfide bonds . These bonds can be used for controlled drug release .
Biochemical Pathways
The compound’s ability to form disulfide bonds suggests that it may interact with intracellular glutathione . This interaction could potentially influence various biochemical pathways, particularly those involving redox reactions and cellular detoxification.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases the compound’s water solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
This compound has been extensively utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles . By conjugating the drug to the lipoamide group via a disulfide bond, the drug is selectively released at the target site through the reduction of the disulfide bond by intracellular glutathione .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the surrounding medium. Additionally, the presence of reducing agents (such as glutathione) in the cellular environment can influence the compound’s ability to form and break disulfide bonds .
Preparation Methods
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTNIUWBGVLVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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